Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
CAS No.: 4651-93-8
Cat. No.: VC21477615
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4651-93-8 |
|---|---|
| Molecular Formula | C8H11NO2S |
| Molecular Weight | 185.25g/mol |
| IUPAC Name | methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C8H11NO2S/c1-4-5(2)12-7(9)6(4)8(10)11-3/h9H2,1-3H3 |
| Standard InChI Key | MZBOBUPJGXDOFT-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)OC)N)C |
| Canonical SMILES | CC1=C(SC(=C1C(=O)OC)N)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate belongs to the thiophene family, featuring a sulfur-containing aromatic ring. Its molecular formula is , with a molecular weight of 185.24 g/mol . The structure includes:
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Amino group (-NH): Positioned at the 2nd carbon, enhancing nucleophilic reactivity.
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Methyl ester (-COOCH): Located at the 3rd carbon, contributing to solubility in organic solvents.
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Methyl substituents: At the 4th and 5th carbons, influencing steric and electronic properties .
Physicochemical Data
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Melting Point | 123–125°C | |
| Boiling Point | 287.8°C at 760 mmHg | |
| Density | 1.221 g/cm³ | |
| Flash Point | 127.9°C | |
| LogP (Partition Coefficient) | 2.31 | |
| Solubility | Soluble in DMSO, methanol |
The compound’s low water solubility and moderate lipophilicity (LogP = 2.31) make it suitable for organic synthesis and drug design . The amino and ester groups facilitate hydrogen bonding and electrophilic substitution, respectively.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves esterification of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with methanol under acidic conditions. A typical procedure includes:
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Reaction Setup: Combine 2-amino-4,5-dimethylthiophene-3-carboxylic acid (1 eq) with methanol (excess) and sulfuric acid (catalyst).
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Reflux: Heat at 60–80°C for 6–12 hours to drive esterification.
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Workup: Neutralize with NaHCO, extract with dichloromethane, and purify via recrystallization.
Yield: 40–70%, depending on catalyst efficiency and reaction time .
Industrial Optimization
Industrial production employs continuous flow reactors to enhance yield (≥85%) and reduce byproducts. Key advancements include:
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Catalyst Selection: Sulfuric acid is replaced with immobilized lipases for greener synthesis .
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Process Intensification: Microwave-assisted reactions reduce time from hours to minutes .
Chemical Reactivity and Derivatives
Reaction Pathways
The compound participates in diverse reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | HO, KMnO | Sulfoxides, sulfones |
| Reduction | LiAlH, NaBH | Alcohol derivatives |
| Alkylation | R-X (alkyl halides), KCO | N-alkylated thiophenes |
| Cyclization | POCl, PCl | Thieno[2,3-d]pyrimidines |
For example, oxidation with m-chloroperbenzoic acid yields sulfoxide derivatives, while reduction with LiAlH produces the corresponding alcohol .
Pharmacologically Active Derivatives
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Anticancer Agents: Alkylation at the amino group generates compounds with IC values <10 µM against HT-29 colon cancer cells .
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Antimicrobials: Chlorination at the 5th position enhances activity against Staphylococcus aureus (MIC = 0.21 µM).
Biological Activity and Mechanisms
Anticancer Properties
Studies highlight its role as a caspase-3 activator and Bcl-2 inhibitor:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Apoptosis via caspase-3/7 |
| HT-29 (Colon) | <10 | G1 cell cycle arrest |
| Jurkat (Leukemia) | <5 | Bcl-2 protein inhibition |
Molecular dynamics simulations reveal hydrophobic interactions with kinase domains, stabilizing inhibitory conformations .
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity:
| Pathogen | MIC (µM) | Comparison (Ciprofloxacin) |
|---|---|---|
| Escherichia coli | 0.21 | 0.15 |
| Pseudomonas aeruginosa | 0.45 | 0.30 |
| Candida albicans | 1.2 | 2.5 |
Mechanistically, the thiophene sulfur disrupts microbial electron transport chains .
Industrial and Research Applications
Pharmaceutical Intermediates
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HDAC Inhibitors: Serves as a precursor in histone deacetylase inhibitors for cancer therapy (Patent US6897220B2) .
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Antipsychotics: Incorporated into dopamine D receptor ligands .
Material Science
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